molecular formula C18H18N2O B5553630 2-isobutyl-4-phenylphthalazin-1(2H)-one

2-isobutyl-4-phenylphthalazin-1(2H)-one

Cat. No.: B5553630
M. Wt: 278.3 g/mol
InChI Key: DNXIBLBDRWCOAO-UHFFFAOYSA-N
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Description

2-Isobutyl-4-phenylphthalazin-1(2H)-one (CAS 329066-79-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features the privileged phthalazinone scaffold , a benzo-fused heterocycle recognized for its exceptional versatility in medicinal chemistry and drug discovery . The phthalazinone core is not a common motif in natural products but is a highly valuable template in the design of bioactive molecules due to its ability to interact with a diverse range of biological targets, including various enzymes, GPCRs, and ion channel-coupled receptors . This specific derivative is of significant interest in pharmacological research, particularly in the field of oncology. Structural analogues, specifically 4-phenylphthalazin-1-amines, have been extensively studied as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary mediator of angiogenesis, and its inhibition is a validated strategy for anticancer drug development. Recent studies on N-substituted-4-phenylphthalazin-1-amine derivatives have demonstrated potent cytotoxic activities against several human cancer cell lines, including HCT-116 and MCF-7, with IC50 values in the low micromolar to sub-micromolar range, showing near-equipotency to the reference drug sorafenib . Molecular modeling studies confirm that these compounds effectively dock into the VEGFR-2 active site, providing a structural basis for their mechanism of action . Beyond oncology, the phthalazinone scaffold shows promise in the development of therapeutics for diabetes, neurological diseases, and inflammation, highlighting the broad research utility of this compound . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-methylpropyl)-4-phenylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13(2)12-20-18(21)16-11-7-6-10-15(16)17(19-20)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXIBLBDRWCOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalazinone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 2-isobutyl-4-phenylphthalazin-1(2H)-one with structurally analogous compounds, supported by similarity scores and available

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Compound Name CAS No. Substituents Similarity Score Key Properties/Applications
This compound Not provided 2-isobutyl, 4-phenyl Reference Likely bioactive (inferred from analogs)
4-(4-Chlorobenzyl)phthalazin-1(2H)-one 96201-88-6 4-(4-chlorobenzyl) 0.61 Potential halogen-enhanced reactivity
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid 23928-52-1 1-carboxylic acid 0.73 Increased solubility (carboxylic acid group)
Sodium 6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylate 3260-44-4 Fluorinated biphenyl, carboxylate 0.61 Enhanced bioavailability (fluorine substituents)

Key Observations

Halogenated analogs (e.g., 4-(4-chlorobenzyl)phthalazin-1(2H)-one) often exhibit improved binding affinity due to halogen interactions with hydrophobic protein pockets .

Pharmacological Potential: Isoquinolin-1(2H)-one derivatives (structurally related to phthalazinones) demonstrate antihypertensive and antitumor activities . The target compound’s phenyl and isobutyl groups may modulate similar pathways but with distinct efficacy profiles.

Research Findings and Data Gaps

Structural Similarity vs. Functional Divergence :

  • Despite a 0.73 similarity score with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, the target compound’s lack of a carboxylic acid group likely reduces water solubility but may enhance blood-brain barrier penetration .

Safety and Handling: While specific safety data for this compound is unavailable, analogous compounds (e.g., phenanthro-furanones) require stringent precautions (e.g., gloves, respiratory protection) due to acute toxicity risks .

Synthetic Advancements: The transition metal-free synthesis of isoquinolinones suggests a pathway to produce the target compound sustainably, avoiding metal contamination common in traditional methods.

Q & A

Q. What are the optimal synthetic routes for 2-isobutyl-4-phenylphthalazin-1(2H)-one, and how do reaction conditions influence yield?

The synthesis of phthalazinone derivatives typically involves multi-step protocols, including cyclization and functionalization. For example, oxadiazole-containing analogs are synthesized via condensation reactions under controlled conditions (e.g., ethanol or DMF as solvents, KOH or H₂SO₄ as catalysts). Temperature (60–80°C) and reaction time (8–24 hrs) are critical for achieving >70% yields . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring intermediate purity .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

X-ray crystallography using programs like SHELX is the gold standard for resolving crystal structures. Single-crystal diffraction data refinement with SHELXL ensures precise bond-length and angle measurements. Complementary techniques include FT-IR for functional group validation and mass spectrometry for molecular weight confirmation .

Q. What analytical methods ensure the purity of synthesized this compound?

Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column is widely used. Purity thresholds (>95%) are validated via chromatographic peak integration. Thin-Layer Chromatography (TLC) with silica gel plates provides rapid in-process monitoring .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against viral proteases?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like NS2B/NS3 proteases. Studies on similar compounds show IC₅₀ values <5 μM when oxadiazole and phthalazinone moieties interact with catalytic residues (e.g., His51, Asp75). MD simulations (100 ns) further assess binding stability .

Q. What experimental strategies resolve contradictions in bioactivity data across phthalazinone derivatives?

Discrepancies in IC₅₀ values may arise from substituent effects (e.g., electron-withdrawing groups enhance inhibition). Systematic SAR studies comparing isobutyl, bromophenyl, and oxadiazole variants can isolate key pharmacophores. Dose-response assays in triplicate minimize variability .

Q. How can X-ray crystallography and spectroscopic data validate intermolecular interactions in co-crystallized complexes?

Co-crystallizing the compound with its target protein (e.g., viral protease) and refining the structure via SHELX reveals hydrogen bonds and hydrophobic contacts. Difference Fourier maps (2Fₒ−Fᶜ) confirm ligand occupancy. NMR titration experiments (e.g., ¹H-¹⁵N HSQC) map binding-induced chemical shift perturbations .

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

Microsomal stability assays (human liver microsomes) identify metabolic hotspots. Lipophilicity (logP) adjustments via substituent modifications (e.g., replacing phenyl with fluorophenyl) improve membrane permeability. Plasma protein binding assays (equilibrium dialysis) guide dose adjustments .

Methodological Considerations

Q. How to design a high-throughput screening assay for phthalazinone derivatives?

Use fluorescence-based protease assays (e.g., DENV NS2B/NS3 with Boc-Gly-Arg-Arg-AMC substrate). Z-factor analysis ensures robustness (Z′ > 0.5). Automated liquid handlers enable 384-well plate processing, with controls for false positives (e.g., 1% DMSO tolerance) .

Q. What strategies mitigate synthetic challenges in scaling up phthalazinone production?

Flow chemistry reduces exothermic risks in cyclization steps. Solvent recycling (e.g., DMF via distillation) lowers costs. Design of Experiments (DoE) optimizes parameters (e.g., stoichiometry, temperature) for >90% yield at 100-g scale .

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